molecular formula C9H14O3 B2376379 5-Oxaspiro[3.5]nonane-6-carboxylic acid CAS No. 1864480-39-6

5-Oxaspiro[3.5]nonane-6-carboxylic acid

Cat. No. B2376379
CAS RN: 1864480-39-6
M. Wt: 170.208
InChI Key: UEFGEYGGAAVULW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Oxaspiro[3.5]nonane-6-carboxylic acid” would depend on its specific structure. For example, carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthesis Techniques

  • A novel method for synthesizing spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been developed, showcasing their potential in forming complex heterocyclic systems (Gurry, McArdle, & Aldabbagh, 2015).
  • Research on spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane, highlights their importance in natural and synthetic products with biological activity, demonstrating the challenges and strategies in their synthesis (Sinibaldi & Canet, 2008).

Structural and Mechanistic Studies

  • The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, an example of a dipeptide synthon, illustrates the utility of these compounds in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).
  • A study on the sequential 5-exo-trig spirocyclization involving vinyl and aryl radicals discusses the formation of 1-azaspiro[4.4]nonane, highlighting its role in organic and medicinal chemistry (Bejarano et al., 2022).

Applications in Organic Synthesis

  • The synthesis of oxaspiro[m.n] skeletons, including 1-oxaspiro[4.4]nonane, demonstrates their potential in the formation of complex molecular frameworks (Mukai, Yamashita, Sassa, & Hanaoka, 2002).
  • An experimental study on the synthesis of 1-oxaspiro[4.4]nonane derivatives explores their use in creating bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

properties

IUPAC Name

5-oxaspiro[3.5]nonane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-3-1-4-9(12-7)5-2-6-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFGEYGGAAVULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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